Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate
Overview
Description
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is a chemical compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring The trifluoromethyl group (-CF₃) is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate typically involves the construction of the indazole core followed by the introduction of the trifluoromethyl group and esterification. One common method is the cyclization of appropriate hydrazine derivatives with ortho-substituted benzoic acids or their derivatives. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonates under conditions that facilitate radical or nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Catalytic processes, such as those involving palladium or copper catalysts, are often employed to enhance reaction efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to the presence of the trifluoromethyl group.
Materials Science: Its unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Studies: The compound’s interactions with enzymes and receptors are of interest in understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by influencing the electronic environment of the molecule. This can lead to modulation of biological pathways and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(difluoromethyl)-1H-indazole-3-carboxylate
- Methyl 6-(chloromethyl)-1H-indazole-3-carboxylate
- Methyl 6-(bromomethyl)-1H-indazole-3-carboxylate
Uniqueness
Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its reactivity and biological activity compared to similar compounds with different substituents .
Properties
IUPAC Name |
methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2O2/c1-17-9(16)8-6-3-2-5(10(11,12)13)4-7(6)14-15-8/h2-4H,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKCVMICQDVGNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30696298 | |
Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-17-6 | |
Record name | Methyl 6-(trifluoromethyl)-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30696298 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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